molecular formula C11H11N3O2 B11999855 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-05-5

2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B11999855
CAS No.: 61959-05-5
M. Wt: 217.22 g/mol
InChI Key: JGSGTCNDKMIMNC-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring fused with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring.

Reaction Conditions:

    Temperature: 0-5°C initially, then room temperature

    Solvent: Dichloromethane or another suitable organic solvent

    Base: Triethylamine

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Another triazine derivative with different substitution patterns.

    2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dithione: A sulfur analog with distinct chemical properties.

Uniqueness

2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenylethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

CAS No.

61959-05-5

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-phenylethyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C11H11N3O2/c15-10-8-12-14(11(16)13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16)

InChI Key

JGSGTCNDKMIMNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)NC(=O)C=N2

Origin of Product

United States

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